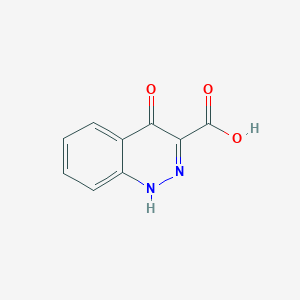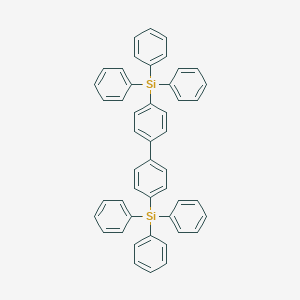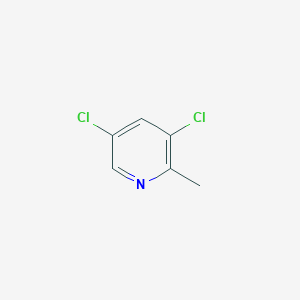
3,5-Dichloro-2-methylpyridine
概要
説明
3,5-Dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3,5-Dichloro-2-methylpyridine is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes, including cytochrome P450 enzymes.
生化学的および生理学的効果
The biochemical and physiological effects of 3,5-Dichloro-2-methylpyridine are not well documented. However, it is believed to have potential applications in the treatment of various diseases, including cancer and fungal infections.
実験室実験の利点と制限
One advantage of using 3,5-Dichloro-2-methylpyridine in lab experiments is its high purity and stability. However, one limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 3,5-Dichloro-2-methylpyridine. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and fungal infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
科学的研究の応用
3,5-Dichloro-2-methylpyridine has been extensively studied for its potential applications in various scientific fields. One notable application is in the field of organic synthesis. This compound has been used as an intermediate in the synthesis of various chemicals and pharmaceuticals, including antihistamines and antifungal agents.
特性
IUPAC Name |
3,5-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUCCXFFWYEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627931 | |
| Record name | 3,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyridine | |
CAS RN |
100868-45-9 | |
| Record name | 3,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
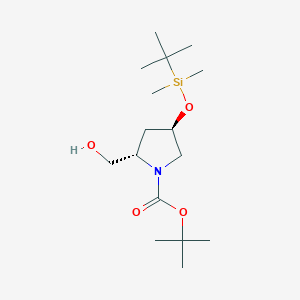

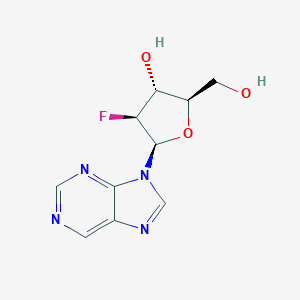
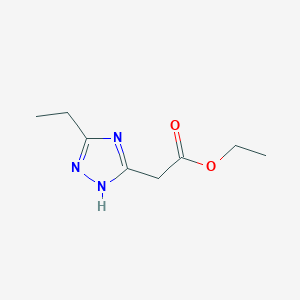
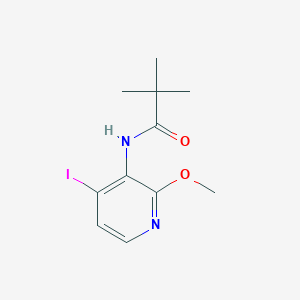
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
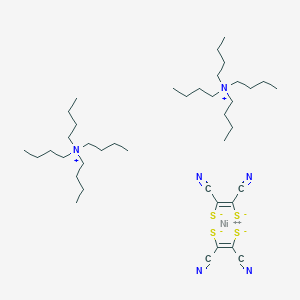
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
